3',5'-DI-O-(4-Methylbenzoyl)-thymidine 3',5'-DI-O-(4-Methylbenzoyl)-thymidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17981084
InChI: InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1
SMILES:
Molecular Formula: C26H26N2O7
Molecular Weight: 478.5 g/mol

3',5'-DI-O-(4-Methylbenzoyl)-thymidine

CAS No.:

Cat. No.: VC17981084

Molecular Formula: C26H26N2O7

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

3',5'-DI-O-(4-Methylbenzoyl)-thymidine -

Specification

Molecular Formula C26H26N2O7
Molecular Weight 478.5 g/mol
IUPAC Name [(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate
Standard InChI InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1
Standard InChI Key PUSZQUJVSQNJEI-BHDDXSALSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C

Introduction

Chemical Synthesis and Reaction Mechanisms

Synthesis Methodology

The synthesis of 3',5'-DI-O-(4-Methylbenzoyl)-thymidine typically involves a two-step acylation process:

  • Substrate Preparation: Thymidine, either isolated from biological sources (e.g., herring sperm) or synthesized chemically, serves as the starting material .

  • Acylation Reaction: Thymidine is treated with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction selectively substitutes the hydroxyl groups at the 3' and 5' positions with 4-methylbenzoyl moieties .

The reaction mechanism follows nucleophilic acyl substitution, where the base deprotonates the hydroxyl groups, enabling attack on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This yields the di-acylated product with high regioselectivity.

Reaction Scheme

Thymidine+24-Methylbenzoyl ChloridePyridine3’,5’-DI-O-(4-Methylbenzoyl)-thymidine+2HCl\text{Thymidine} + 2 \, \text{4-Methylbenzoyl Chloride} \xrightarrow{\text{Pyridine}} \text{3',5'-DI-O-(4-Methylbenzoyl)-thymidine} + 2 \, \text{HCl}

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound consists of three primary components:

  • Thymine Base: A pyrimidine nucleobase that pairs with adenine in DNA.

  • Deoxyribose Sugar: A pentose sugar with hydroxyl groups at the 3' and 5' positions substituted by 4-methylbenzoyl groups.

  • 4-Methylbenzoyl Moieties: Aromatic esters that increase hydrophobicity and steric bulk .

Key structural parameters include:

  • Molecular Formula: C26H26N2O7\text{C}_{26}\text{H}_{26}\text{N}_{2}\text{O}_{7}

  • Exact Mass: 478.174 g/mol

  • Polar Surface Area (PSA): 116.69 Ų .

Physicochemical Properties

PropertyValueSource
Melting Point197°C
Density1.35 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in Dichloromethane
LogP (Partition Coefficient)2.83
pKa9.55 ± 0.10 (Predicted)

The compound’s solubility in organic solvents like dichloromethane facilitates its use in synthetic chemistry, while its logP value indicates moderate lipophilicity, suggesting potential membrane permeability .

Applications in Scientific Research

Intermediate in Isotope-Labeled Synthesis

This compound serves as a precursor for synthesizing isotopically labeled nucleosides, such as 5-Methyl-2’-deoxycytidine-13C,15N2. These analogs are critical for metabolic tracing and pharmacokinetic studies .

Oligonucleotide Synthesis

The 4-methylbenzoyl groups protect hydroxyl sites during solid-phase oligonucleotide synthesis, preventing unwanted side reactions. Subsequent deprotection under mild alkaline conditions yields functional DNA strands .

Pharmaceutical Development

Acylated nucleosides are explored for:

  • Antiviral Agents: Modifications to the sugar moiety enhance resistance to enzymatic degradation .

  • Prodrug Design: Increased lipophilicity improves bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator